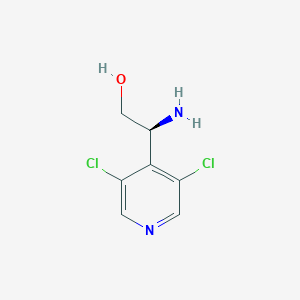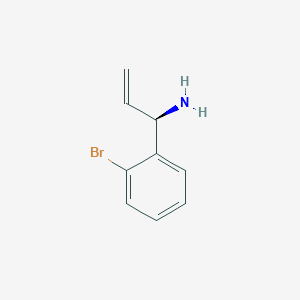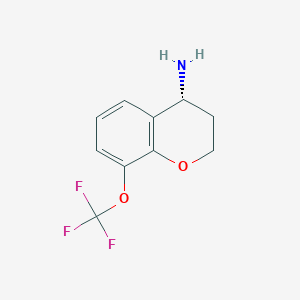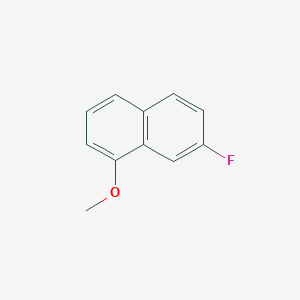
7-Fluoro-1-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-methoxynaphthalene is an organic compound with the molecular formula C11H9FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 7th position and a methoxy group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-methoxynaphthalene typically involves the following steps:
Diazotization Reaction: 1-naphthylamine is mixed with a strong acid solution and a nitrite solution or nitrite ester to form a diazonium salt solution.
Fluorination: The diazonium salt solution is then reacted with a fluorine-containing compound such as fluoboric acid, fluorophosphoric acid, fluoborate, or fluorophosphate to precipitate the diazonium salt.
Cracking: The diazonium salt is mixed with a solvent and a fluoride salt, and the mixture is heated to obtain the crude product of 1-fluoronaphthalene
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-methoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in the aromatic ring can be substituted by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Substitution Reactions: The methoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as potassium hydroxide in methanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Naphthalenes: Products with various substituents replacing the fluorine or methoxy groups.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Scientific Research Applications
7-Fluoro-1-methoxynaphthalene has several applications in scientific research:
Fluorescent Probes: Due to its unique photophysical properties, it is used in the design of fluorescent probes for detecting and imaging purposes.
Material Science: Utilized in the development of organic electronic devices due to its strong fluorescence and photostability.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methoxynaphthalene involves its interaction with molecular targets through its functional groups. The fluorine atom and methoxy group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Fluoronaphthalene: Similar in structure but lacks the methoxy group.
1-Methoxynaphthalene: Similar in structure but lacks the fluorine atom.
7-Fluoro-2-methoxynaphthalene: Similar but with the methoxy group at the 2nd position instead of the 1st.
Uniqueness
7-Fluoro-1-methoxynaphthalene is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9FO |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
7-fluoro-1-methoxynaphthalene |
InChI |
InChI=1S/C11H9FO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3 |
InChI Key |
IVDWGCWQMBTUNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


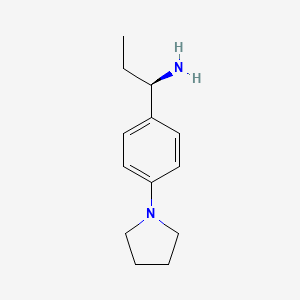

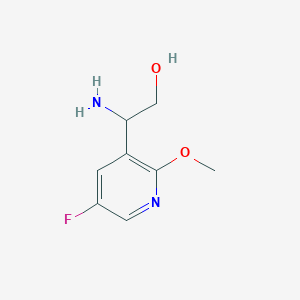
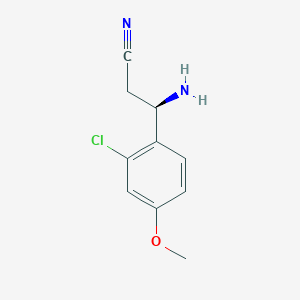
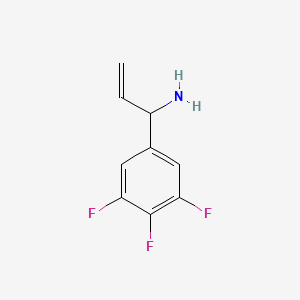
![1-[4-(Propan-2-yloxy)phenyl]butan-1-one](/img/structure/B13055771.png)
![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)

![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
